2-Hydroxy-1-(4-hydroxyphenyl)ethanone
Overview
Description
Scientific Research Applications
2,4’-Dihydroxyacetophenone has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 2,4’-Dihydroxyacetophenone is the enzyme 2,4’-Dihydroxyacetophenone dioxygenase (DAD) found in bacteria . This enzyme is responsible for the oxygenative cleavage of the aliphatic C–C bond .
Mode of Action
2,4’-Dihydroxyacetophenone interacts with its target, DAD, to catalyze the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . The reaction involves the cleavage of the aliphatic C–C bond . The process is complex and involves several elementary steps, including a triplet-quintet crossing to initiate the reaction .
Biochemical Pathways
The action of 2,4’-Dihydroxyacetophenone affects the biochemical pathway involving the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . This pathway is part of the metabolic processes in certain bacteria .
Pharmacokinetics
They are mainly excreted through urine .
Result of Action
The action of 2,4’-Dihydroxyacetophenone results in the molecular transformation of 2,4’-dihydroxyacetophenone into 4-hydroxybenzoic acid and formic acid . This transformation is facilitated by the enzyme DAD and involves the cleavage of the aliphatic C–C bond .
Action Environment
The action of 2,4’-Dihydroxyacetophenone can be influenced by environmental factors. For instance, the presence of a molar excess of zinc chloride in the acylation of resorcinol with acetic acid can lead to waste disposal problems . .
Safety and Hazards
Future Directions
Research on DHAP is ongoing, with recent studies focusing on its synthesis and characterization, as well as its potential applications in various fields . For instance, DHAP has been used in the synthesis of flavones , and it has been studied for its potential use in the treatment of allergic diseases .
Biochemical Analysis
Biochemical Properties
2,4’-Dihydroxyacetophenone plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with enzymes such as 2,4’-dihydroxyacetophenone dioxygenase (DAD), which catalyzes the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . This enzyme is a non-heme iron-containing metalloenzyme that facilitates the oxygenative cleavage of the aliphatic C–C bond in the substrate . The interaction involves the formation of an enzyme-substrate complex, where the hydroxyl groups of 2,4’-dihydroxyacetophenone coordinate with the iron center in the active site of the enzyme .
Cellular Effects
2,4’-Dihydroxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins involved in these processes. For instance, the compound’s interaction with 2,4’-dihydroxyacetophenone dioxygenase leads to the production of 4-hydroxybenzoic acid, which can further participate in cellular metabolic pathways . Additionally, the compound’s impact on gene expression and cell signaling pathways is linked to its role in the degradation of aromatic compounds, which are essential for cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 2,4’-Dihydroxyacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of 2,4’-dihydroxyacetophenone dioxygenase, where it undergoes oxygenative cleavage to produce 4-hydroxybenzoic acid and formic acid . This reaction involves the coordination of the hydroxyl groups of 2,4’-dihydroxyacetophenone with the iron center in the enzyme’s active site, leading to the cleavage of the aliphatic C–C bond . The enzyme’s catalytic mechanism includes multiple steps, such as the formation of enzyme-substrate complexes and the generation of reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dihydroxyacetophenone change over time due to its stability, degradation, and long-term effects on cellular function. The compound is moderately thermostable and can form enzyme-substrate complexes under anaerobic conditions . Over time, the stability of 2,4’-dihydroxyacetophenone can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can accumulate in culture broths of bisphenol A-assimilating bacteria, indicating its persistence in certain environments .
Dosage Effects in Animal Models
The effects of 2,4’-Dihydroxyacetophenone vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on cellular and metabolic processes. At lower doses, 2,4’-dihydroxyacetophenone can enhance certain enzymatic activities, while at higher doses, it may exhibit inhibitory effects . Toxic or adverse effects at high doses have also been observed, indicating the importance of dosage regulation in experimental settings .
Metabolic Pathways
2,4’-Dihydroxyacetophenone is involved in various metabolic pathways, including the degradation of aromatic compounds. The compound is metabolized by 2,4’-dihydroxyacetophenone dioxygenase, which converts it to 4-hydroxybenzoic acid and formic acid . This reaction is part of a larger metabolic pathway that involves the breakdown of lignin and other aromatic compounds . The enzymes and cofactors involved in this pathway play crucial roles in maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
The transport and distribution of 2,4’-Dihydroxyacetophenone within cells and tissues involve various transporters and binding proteins. The compound is known to be transported across cell membranes and distributed to different cellular compartments . Studies have shown that 2,4’-dihydroxyacetophenone can be found in various tissues, including the liver, kidneys, and heart . Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2,4’-Dihydroxyacetophenone is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The targeting signals and post-translational modifications that direct 2,4’-dihydroxyacetophenone to specific compartments or organelles are essential for its proper functioning . The enzyme 2,4’-dihydroxyacetophenone dioxygenase, which catalyzes the conversion of the compound, is also localized in the cytoplasm and forms dimers with a pronounced hydrophobic interface between the monomers .
Preparation Methods
2,4’-Dihydroxyacetophenone can be synthesized through several methods:
Acetylation of Resorcinol: One common method involves the acetylation of resorcinol with acetic acid in the presence of zinc chloride.
Reaction with Chloroacetyl or Acetic Anhydride: Another method includes reacting resorcinol with chloroacetyl or acetic anhydride in the presence of zinc chloride.
Chemical Reactions Analysis
2,4’-Dihydroxyacetophenone undergoes various chemical reactions:
Comparison with Similar Compounds
2,4’-Dihydroxyacetophenone can be compared with other dihydroxyacetophenones:
2,5’-Dihydroxyacetophenone: Similar in structure but with hydroxy groups at positions 2’ and 5’.
2,6’-Dihydroxyacetophenone: This compound has hydroxy groups at positions 2’ and 6’.
2,4’-Dimethoxyacetophenone: This compound has methoxy groups instead of hydroxy groups, leading to different chemical behavior and applications.
2,4’-Dihydroxyacetophenone stands out due to its unique reactivity and the specific role it plays in enzymatic reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYEHHGGXARJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058998 | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |
Record name | 2,4-Dihydroxyacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19468 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89-84-9 | |
Record name | 2′,4′-Dihydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Resacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dihydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC3V356VZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
Record name | 2',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.